molecular formula C23H20N2O3 B4002208 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one

Cat. No.: B4002208
M. Wt: 372.4 g/mol
InChI Key: AMSKGHTVGLNGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{2-[4-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone is 372.14739250 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinazolinones are recognized for their broad spectrum of biological activities, including antioxidant effects. Research has indicated that derivatives of quinazolinones, specifically those with various substituents at the quinazolinone scaffold, demonstrate significant antioxidant properties. These findings were established through various methods, including DPPH, ABTS, and TEACCUPRAC assays, which helped in identifying the structural requirements for antioxidant activity. Notably, derivatives featuring hydroxyl groups showed enhanced activity, suggesting their potential as potent antioxidants with metal-chelating capabilities (Mravljak et al., 2021).

Biological Activity

The synthesis of quinazolinone derivatives has been explored extensively due to their expected biological activities. By introducing various substituents into the quinazolinone ring, researchers aim to discover compounds with significant biological potential. This approach has led to the development of new quinazolinone compounds anticipated to possess a range of biological activities, further highlighting the versatility and significance of the quinazolinone scaffold in medicinal chemistry (Párkányi & Schmidt, 2000).

Antimicrobial Potential

The modification of the quinazolinone structure has resulted in derivatives with promising antimicrobial properties. By synthesizing and evaluating the antibacterial and antifungal activities of new quinazolinone derivatives, researchers have identified compounds with enhanced biological activity. This suggests that structural modifications of the quinazolinone nucleus can lead to improved antimicrobial agents, potentially addressing the need for new therapies against resistant microbial strains (El-Shenawy, 2017).

Antiviral Bioactivities

Quinazolinone derivatives have also been found to exhibit antiviral properties. Through the synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds, researchers have demonstrated moderate to good antiviral activity. This suggests the potential of quinazolinone derivatives as antiviral agents, with implications for the development of new treatments for viral infections (Gao et al., 2007).

Synthesis Techniques and Applications

Recent advances in the synthesis of 4(3H)-quinazolinones have highlighted the versatility of this heterocycle in various applications, including medicinal chemistry. New routes and strategies for synthesizing 4(3H)-quinazolinones have been outlined, underscoring the heterocycle's relevance in producing compounds with antimalarial, antitumor, anticonvulsant, and antimicrobial activities. This review of synthesis techniques offers insights into the ongoing research and potential future applications of 4(3H)-quinazolinones in the pharmaceutical industry (He et al., 2014).

Properties

IUPAC Name

3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23-21-8-4-5-9-22(21)24-17-25(23)14-15-27-19-10-12-20(13-11-19)28-16-18-6-2-1-3-7-18/h1-13,17H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSKGHTVGLNGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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